1-Bromoheptane
Overview
Description
1-Bromoheptane, also known as heptyl bromide, is an organic compound with the molecular formula C₇H₁₅Br. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds.
Scientific Research Applications
1-Bromoheptane is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Serves as a precursor for the production of surfactants, lubricants, and other industrial chemicals.
Safety and Hazards
1-Bromoheptane is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
1-Bromoheptane, also known as Heptyl bromide, is a chemical compound with the formula CH3(CH2)6Br
. It is primarily used as a precursor material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . .
Mode of Action
The mode of action of this compound is not well-studied. As a brominated alkane, it may participate in various organic reactions, such as nucleophilic substitution, where the bromine atom can be replaced by other functional groups. This property is often utilized in organic synthesis .
Biochemical Pathways
As a brominated alkane, it can be involved in various organic reactions, potentially influencing a wide range of biochemical processes depending on the context of its use .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 180 °c . This suggests that it could be absorbed through the skin or respiratory tract if it were to come into contact with the body.
Result of Action
It’s known that the compound can cause skin and eye irritation, and it may have harmful effects if inhaled .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure. It’s also worth noting that the compound is flammable, and its handling and use should be done with caution to prevent fire hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromoheptane can be synthesized through the bromination of heptane. The process involves the reaction of heptane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the heptane molecule.
Industrial Production Methods
In an industrial setting, this compound is typically produced by the reaction of heptanol with hydrobromic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation. The overall reaction can be represented as follows:
C7H15OH+HBr→C7H15Br+H2O
Chemical Reactions Analysis
Types of Reactions
1-Bromoheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: this compound can undergo elimination reactions to form alkenes. This typically involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent such as dimethyl sulfoxide (DMSO).
Major Products
Nucleophilic Substitution: Heptanol, heptylamine, and other substituted heptanes.
Elimination: 1-Heptene and other heptenes.
Comparison with Similar Compounds
1-Bromoheptane can be compared with other alkyl bromides such as 1-bromohexane, 1-bromooctane, and 1-bromodecane. While these compounds share similar chemical properties, their reactivity and applications can vary based on the length of the carbon chain. For example:
1-Bromohexane: Slightly more reactive due to a shorter carbon chain.
1-Bromooctane: Similar reactivity but used in different applications due to a longer carbon chain.
1-Bromodecane: Less reactive but useful in the synthesis of longer-chain compounds.
This compound is unique in its balance of reactivity and chain length, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-bromoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022095 | |
Record name | 1-Bromoheptane | |
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Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Bromoheptane | |
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Vapor Pressure |
1.27 [mmHg] | |
Record name | 1-Bromoheptane | |
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CAS No. |
629-04-9 | |
Record name | 1-Bromoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Heptane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629049 | |
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Record name | 1-BROMOHEPTANE | |
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Record name | Heptane, 1-bromo- | |
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Record name | 1-Bromoheptane | |
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Record name | 1-bromoheptane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-bromoheptane?
A1: The molecular formula of this compound is C7H15Br, and its molecular weight is 179.10 g/mol.
Q2: What spectroscopic techniques can be used to characterize this compound?
A2: Several spectroscopic techniques are useful for characterizing this compound, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: [1H NMR spectroscopy can confirm the structure of synthesized this compound derivatives and distinguish between different isomers. []]
- Infrared (IR) spectroscopy: [IR spectroscopy helps identify functional groups and can analyze the influence of substituents on the vibrational frequencies of this compound derivatives. [, ]]
- Mass spectrometry (MS): [MS, particularly when coupled with gas chromatography (GC-MS), allows for the identification and quantification of this compound and its derivatives based on their mass-to-charge ratios. []]
Q3: How does the structure of this compound affect its self-assembly on graphite surfaces?
A: [Studies utilizing ultrahigh vacuum scanning tunneling microscopy (UHV-STM) revealed that the chain length of 1-bromoalkanes, including this compound, significantly impacts their self-assembly on graphite. The bromine atom acts as an extension of the carbon backbone, resulting in alternating packing structures depending on whether the chain has an odd or even number of carbon atoms. []]
Q4: How does the presence of a bromine atom in 1-bromoalkanes affect their packing compared to n-alkanes?
A: [While both 1-bromoalkanes and n-alkanes exhibit chain-length dependent packing on graphite, the presence of the bromine atom in 1-bromoalkanes introduces subtle differences. For example, 1-bromohexane forms a lamellar structure with head-to-head bromine atom assembly, while this compound exhibits a herringbone structure. []]
Q5: Can this compound be used in phase-transfer catalysis (PTC) reactions?
A: [this compound participates in PTC reactions as an alkylating agent. Researchers have investigated its reactivity with potassium iodide in the presence of organic/inorganic hybrid-supported quaternary ammonium salt catalysts. []]
Q6: How does the structure of the polystyrene-based catalyst influence the selectivity of a reaction involving this compound?
A: [Research shows that the selectivity of triphase catalytic reactions involving phenoxide ions and this compound is significantly affected by the catalyst structure. Cosolvent-type resins demonstrated high selectivity, while ion-exchange polymers displayed modest selectivity. This difference likely stems from the varying effective concentrations of reactants at the active sites of different catalysts. []]
Q7: How does the length of the carbon chain in 1-bromoalkanes influence their reactivity in nucleophilic substitution reactions?
A: [In nucleophilic substitution reactions involving α-carbanions of lithium acylates and 1,2-dibromoalkanes, the length of the carbon chain in the dibromoalkane influences the yield of dicarboxylic acid products. []]
Q8: Does depleting glutathione (GSH) levels in rat hepatocytes affect this compound's ability to induce apoptosis and necrosis?
A: [Depleting GSH levels using this compound itself was shown to increase the sensitivity of rat hepatocytes to the toxic effects of the bile acid, glycochenodeoxycholic acid (GCDC). This increased sensitivity was observed for GCDC-induced necrosis but not apoptosis. []]
Q9: Can prior depletion of hepatic total glutathione (GSx) protect against this compound-induced bile duct injury?
A: [Contrary to the protection observed with the bile duct toxicant ANIT, depletion of hepatic GSx using this compound followed by buthionine sulfoximine did not protect against methylenedianiline (DAPM)-induced bile duct injury. Instead, it exacerbated the injury, leading to severe oncosis of biliary epithelial cells and other pathological changes. This finding suggests a different mechanism of toxicity for DAPM compared to ANIT. []]
Q10: How can this compound be analyzed and quantified in a mixture?
A: [Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing and quantifying this compound in a mixture. [, ]]
Q11: Can fluorescence spectroscopy be used to study the interactions of this compound with other molecules?
A: [this compound, due to its heavy atom effect, can act as a quencher of fluorescence. This property has been exploited to study its interactions with polycyclic aromatic hydrocarbons (PAHs) using Stern-Volmer plots. []]
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